molecular formula C11H17F3N2O2 B8066687 tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8066687
M. Wt: 266.26 g/mol
InChI Key: ZWGVOJCVQLOPPE-UHFFFAOYSA-N
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Description

This bicyclic tertiary amine derivative features a 2,5-diazabicyclo[2.2.1]heptane core substituted with a trifluoromethyl group at position 6 and a tert-butyl carbamate group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for central nervous system (CNS) therapeutics and enzyme inhibition . Its synthesis typically involves coupling reactions using tert-butyl-protected diazabicyclo precursors with trifluoromethyl-containing reagents under conditions such as cesium fluoride/DMSO at 120°C .

Properties

IUPAC Name

tert-butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O2/c1-10(2,3)18-9(17)16-5-6-4-7(16)8(15-6)11(12,13)14/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGVOJCVQLOPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeletal Construction of the Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane system is typically assembled via intramolecular cyclization or [3+2] cycloaddition reactions. In CN117865969A , a related 3,8-diazabicyclo[3.2.1]octane derivative was synthesized through a multi-step sequence involving bromination, esterification, and palladium-catalyzed hydrogenation . While the patent focuses on a [3.2.1] system, analogous strategies can be adapted for the [2.2.1] framework. For instance, adipic acid derivatives were converted to dibrominated intermediates, followed by cyclization under basic conditions to form the bicyclic core .

A critical advancement involves the use of carbonyldiimidazole (CDI) to facilitate amide bond formation prior to cyclization. In one protocol, CDI-mediated activation of a carboxylic acid intermediate enabled efficient ring closure at elevated temperatures (90–100°C) in toluene, yielding the bicyclic structure in 86% yield over two steps . This method avoids side reactions associated with traditional coupling agents, making it suitable for nitrogen-rich systems.

Strategic Introduction of the Trifluoromethyl Group

Incorporating the trifluoromethyl (-CF₃) group at the 6-position of the bicyclo[2.2.1]heptane requires precise control to avoid steric hindrance and regiochemical complications. The copper-catalyzed cycloaddition method reported in RSC Adv. 2019 offers a viable pathway . By reacting sydnones with 2-bromo-3,3,3-trifluoropropene in the presence of Cu(OTf)₂ and 1,10-phenanthroline, 4-trifluoromethyl pyrazoles were synthesized in up to 80% yield . Although this work focuses on pyrazoles, the underlying mechanism—involving copper acetylide intermediates—can be extrapolated to trifluoromethylation of bicyclic amines.

Alternatively, CN117865969A demonstrates the use of red aluminum (70% solution) for reductive amination, which could be adapted to introduce CF₃ via intermediate ketones . For example, trifluoroacetyl piperidine has been employed as a CF₃ source in analogous systems, where nucleophilic substitution or radical pathways install the group post-cyclization .

The tert-butyloxycarbonyl (Boc) group is universally employed for amine protection in bicyclic systems. WO2014200786A1 details Boc introduction using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 20–30°C, achieving quantitative yields . Key to this step is the maintenance of anhydrous conditions and the use of tertiary amines (e.g., triethylamine) to scavenge HCl byproducts .

Deprotection of the Boc group is achieved via acidic or silylation methods. Trimethylsilyl iodide (TMSI) in acetonitrile or dichloromethane at 0–25°C selectively removes the Boc group without disrupting the bicyclic framework . Optimal results are obtained with 1.2–1.5 equivalents of TMSI, yielding the free amine intermediate for subsequent functionalization .

Reaction Optimization and Solvent Systems

Solvent selection profoundly impacts reaction efficiency and regioselectivity. Comparative data from WO2014200786A1 and CN117865969A reveal that THF and acetonitrile are preferred for cyclization and Boc protection due to their ability to stabilize transition states and solubilize polar intermediates . For example, THF facilitates CDI-mediated cyclization at 90°C, while acetonitrile enhances the stability of copper acetylide intermediates in trifluoromethylation .

Reaction StepOptimal SolventTemperature RangeYield (%)Source
CyclizationTHF90–100°C86
Boc ProtectionAcetonitrile20–30°C>95
TrifluoromethylationCH₃CN35°C80
Reductive AminationToluene20–30°C70

Scalability and Industrial Applicability

Gram-scale synthesis is critical for pharmaceutical production. The RSC Adv. 2019 protocol demonstrated scalability, producing 4-trifluoromethyl pyrazoles in 80% yield on a 5.0 mmol scale . Similarly, CN117865969A reported a 70% overall yield for a 100 g batch of a related bicyclic amine, underscoring the feasibility of large-scale synthesis . Key considerations include:

  • Catalyst loading : 10 mol% Cu(OTf)₂ suffices for trifluoromethylation .

  • Hydrogenation : Palladium-carbon (5% Pd/C) under 0.1 MPa H₂ at 60–70°C effectively reduces intermediates without over-reduction .

Mechanistic Insights and Side-Reaction Mitigation

Mechanistic studies from RSC Adv. 2019 propose a copper acetylide-mediated pathway for CF₃ incorporation . The Cu(I) species coordinates with trifluoropropyne, forming an acetylide intermediate that undergoes [3+2] cycloaddition with the bicyclic amine. Side reactions, such as proto-decupration, are suppressed by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base .

In CN117865969A , over-bromination during dibromide synthesis was mitigated by controlling the reaction temperature at 80–90°C and limiting bromine stoichiometry to 2.0 equivalents .

"The strategic combination of Boc protection and copper-mediated trifluoromethylation offers a robust platform for synthesizing complex bicyclic amines."

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclo moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of partially or fully reduced fluoromethyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its stable and rigid structure. The trifluoromethyl group enhances its ability to interact with biological membranes, making it useful in drug design and delivery studies.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in the development of new drugs. Its stability and lipophilicity make it a promising candidate for the design of drugs with improved bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties can enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism by which tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the diazabicyclo structure provides rigidity and specificity in binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Biological Target/Activity Key Properties
Target compound 6-(Trifluoromethyl) ~306.3 Potential CNS applications High metabolic stability, moderate lipophilicity (logP ~2.1)
tert-Butyl 5-(Benzo-triazole-carbonyl) derivative (Compound 26, ) 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl) 358.5 Not specified Yellow foam, MS: 358.5 [M+H]⁺; enhanced aromatic interaction potential
tert-Butyl 5-(Decylphenyl-carbamoyl) derivative (Compound 16b, ) 5-(4-Decylphenyl-methylcarbamoyl) 482.3 (as Na⁺) Spns2 transporter inhibition High lipophilicity (logP >5), oral bioavailability
(1S,4S)-tert-Butyl pyridinyl-cyclopropyl analog () Pyridinyl-cyclopropyl substituent 599.4 α4β2-nAChR partial agonist High selectivity (purity 99.9%), optical rotation [α]D²⁰ = +58.4
tert-Butyl (4R)-5-(6-Nitro-3-pyridyl) derivative () 5-(6-Nitro-3-pyridyl) Not reported Intermediate for nitro-to-amine conversion NMR data confirms regioselectivity; nitro group enables further functionalization

Stereochemical and Functional Group Impact

  • Stereochemistry : The (1R,4R) configuration in the target compound (analogous to ) contrasts with (1S,4S) in and , affecting receptor binding and enantioselective activity.
  • Trifluoromethyl vs.
  • Bicyclic Core Variations : 2,5-Diazabicyclo[2.2.1]heptane derivatives (e.g., ) exhibit greater rigidity than 2-azabicyclo[2.2.2]octanes (), influencing conformational flexibility and target engagement.

Critical Analysis of Divergent Data

  • Stereochemical Discrepancies : and highlight conflicting configurations (1R,4R vs. 1S,4S), necessitating chiral resolution studies for accurate pharmacological evaluation .
  • Yield Variability : The target compound’s synthesis (67% yield, ) under harsh conditions contrasts with milder protocols (e.g., : 53.7% yield at 90°C ), suggesting trade-offs between efficiency and scalability.

Biological Activity

Tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1250995-58-4) is a synthetic compound that belongs to the class of bicyclic amines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacology. The molecular formula is C11H17F3N2O2C_{11}H_{17}F_3N_2O_2, with a molecular weight of 266.26 g/mol.

Biological Activity Overview

Research indicates that compounds derived from the 2,5-diazabicyclo[2.2.1]heptane scaffold exhibit various biological activities, including antiproliferative , antitumor , and cytotoxic effects .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of the 2,5-diazabicyclo[2.2.1]heptane structure against several cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells. The results demonstrated that certain derivatives exhibited significant antiproliferative activity without inducing necrotic cell death, suggesting a selective action on tumor cells.

CompoundCell LineIC50 (µg/mL)
9eCaSki28
9eMDA-MB-23118
9eSK-Lu-120

The mechanism underlying the antiproliferative effects involves the induction of apoptosis through caspase-dependent pathways, as evidenced by assays measuring cell viability and necrosis.

Case Studies

  • In Vitro Studies : A significant study documented the synthesis and biological evaluation of several new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, including this compound. These compounds were tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro.

    The study found that compound 9e showed promising results in reducing cell viability across multiple cancer lines while sparing normal lymphocytes from cytotoxicity .
  • ADME Profiling : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggested that these compounds possess favorable pharmacokinetic properties, making them suitable candidates for further drug development .

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Cesium Fluoride-Promoted Coupling : Reacting tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with 2-bromo-4-(trifluoromethyl)pyridine in DMSO at 120°C for 18 hours yields the target compound. Cesium fluoride acts as a base to deprotonate intermediates, while DMSO enhances solubility .
  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups protects nitrogen atoms during bicyclic framework assembly, followed by selective deprotection with HCl/dioxane .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : δ ~1.33 ppm (tert-butyl protons), 3.15–4.83 ppm (diazabicyclo protons), and 7.16–8.16 ppm (aromatic protons from substituents) .
    • ¹³C NMR : Peaks at ~80–85 ppm (Boc carbonyl) and 120–125 ppm (CF₃ groups) confirm functional groups .
  • HRMS : Validate molecular weight (e.g., [M + Na]+ calcd 482.3353, observed 482.3361) .

Q. What purification methods are recommended?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradients like 30–40% ethyl acetate/hexanes to isolate the compound as a white solid (67–97% yield) .
  • Solvent Extraction : Post-reaction, aqueous workup with ethyl acetate (3×30 mL) removes polar impurities .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Storage : Seal in dry conditions at 2–8°C to prevent hydrolysis of the Boc group .
  • Hazard Mitigation : Use gloves/eye protection; the compound may be corrosive (H315, H319) or irritant (H335) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Base Selection : Replace potassium carbonate with cesium fluoride to improve nucleophilicity in SNAr reactions (e.g., 53.7% → 97% yield) .
  • Solvent Screening : Polar aprotic solvents (DMSO, DMF) enhance reaction rates compared to THF .

Q. Table 1: Yield Optimization via Reaction Conditions

ConditionYieldReference
CsF/DMSO, 120°C97%
K₂CO₃/DMSO, 90°C53.7%

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate to enforce desired stereochemistry at C6 .
  • DAST-Mediated Fluorination : Maintain low temperatures (0°C) during fluorination to avoid racemization .

Q. What analytical approaches resolve contradictions in biological activity data?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., tert-butyl 6-hydroxy-2-azabicyclo derivatives) to isolate the impact of the trifluoromethyl group on target binding .
  • High-Content Imaging : Quantify anti-parasitic or enzyme inhibition activity at varying concentrations (e.g., IC₅₀ determination) .

Q. How are regioselectivity challenges addressed in functionalization?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., pyridinyl substituents) to guide C–H functionalization at specific positions on the bicyclic core .
  • Protection Strategies : Sequential Boc protection of nitrogen atoms prevents undesired side reactions during nitration or amidation .

Q. How to validate the compound’s role in modulating protein-protein interactions?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., Spns2 transporters) to measure binding affinity (Kd) .
  • Cellular Assays : Treat engineered cell lines (e.g., HEK293T) with the compound and quantify downstream signaling via Western blot or qPCR .

Data Contradiction Analysis

3.1 Discrepancies in reported melting points or solubility.
Resolution Strategy:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures across studies to verify purity .
  • DSC (Differential Scanning Calorimetry) : Measure exact melting points under inert atmospheres to exclude solvent interference .

3.2 Conflicting biological potency values across studies.
Resolution Strategy:

  • Standardized Assay Conditions : Re-test activity using uniform protocols (e.g., fixed cell lines, incubation times) .
  • Meta-Analysis : Pool data from multiple studies (e.g., HRMS, NMR) to identify outliers caused by impurities .

Methodological Best Practices

  • Scale-Up Synthesis : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for cost-effective purification .
  • Stability Testing : Monitor hydrolytic degradation via LCMS under accelerated conditions (40°C/75% RH) to define shelf-life .

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